(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone
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Description
“(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone” is a complex organic compound. It contains a triazole ring, a piperidine ring, and a thiazole ring, all of which are common structures in medicinal chemistry . The compound is likely to be a white or colorless solid .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of a benzotriazol-2-yl-piperidin precursor in the presence of POCl3 . The structures of the synthesized compounds are usually characterized by spectral data .Molecular Structure Analysis
The molecular structure of this compound is likely to be characterized by the presence of a triazole ring, a piperidine ring, and a thiazole ring. The triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The piperidine ring is a common building block in natural products . The thiazole ring is a heterocyclic compound that consists of a five-membered C3NS ring.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the triazole, piperidine, and thiazole rings. These rings can participate in a variety of chemical reactions, including cyclization , modulation of the aliphatic chain , and functionalization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by its molecular structure. It is likely to be a white or colorless solid that is highly soluble in water and other polar solvents . The compound’s NMR spectrum would provide more detailed information about its structure .Scientific Research Applications
Antagonist Activity
One study by Watanabe et al. (1992) focused on the synthesis of derivatives with a 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione structure, demonstrating potent 5-HT2 antagonist activity, which surpassed ritanserin, a known compound in this category. This indicates the potential of such structures in developing drugs targeting the serotonin receptor, with implications for mental health and neurological disorders (Watanabe et al., 1992).
Structural Characterization
Eckhardt et al. (2020) reported on the crystal and molecular structure of a related compound, (2-chloro-3-nitro-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone, identified as a side product in benzothiazinone synthesis. The study contributes to understanding the structural aspects of similar compounds, which is essential for their application in drug development (Eckhardt et al., 2020).
Antimicrobial Activity
Vankadari et al. (2013) synthesized a series of compounds, including 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, demonstrating significant antibacterial and moderate antifungal activity. This shows the potential application of such compounds in creating new antimicrobial agents (Vankadari et al., 2013).
Antileukemic Activity
Vinaya et al. (2011) explored the anticancer effect associated with the piperidine framework. They synthesized several (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives and found that some compounds exhibited significant antiproliferative activity against human leukemia cells. This research highlights the potential of such compounds in developing new anticancer therapies (Vinaya et al., 2011).
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-17(15-12-24-16(20-15)13-4-2-1-3-5-13)21-10-6-14(7-11-21)22-18-8-9-19-22/h1-5,8-9,12,14H,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGYYSFXZCTXKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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